molecular formula C14H12ClNO B15161535 N-(2-chloro-4-phenylphenyl)acetamide CAS No. 146474-28-4

N-(2-chloro-4-phenylphenyl)acetamide

Cat. No.: B15161535
CAS No.: 146474-28-4
M. Wt: 245.70 g/mol
InChI Key: LOIQKOAVZIQOCN-UHFFFAOYSA-N
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Description

N-(2-chloro-4-phenylphenyl)acetamide is a chemical compound for research and development. As a chloroacetamide derivative, this class of compounds is of significant interest in medicinal chemistry and chemical synthesis. Structurally related phenylacetamide compounds have been investigated as key intermediates in the synthesis of potential therapeutic agents and have shown various biological activities in scientific studies, such as anticonvulsant and antidepressant properties. Researchers utilize this family of compounds to explore new synthetic pathways and develop novel molecules for pharmaceutical applications. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146474-28-4

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

N-(2-chloro-4-phenylphenyl)acetamide

InChI

InChI=1S/C14H12ClNO/c1-10(17)16-14-8-7-12(9-13(14)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

LOIQKOAVZIQOCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for N 2 Chloro 4 Phenylphenyl Acetamide and Analogues

Established Synthetic Routes for Substituted Phenyl Acetamides

Traditional synthetic routes provide a robust foundation for the synthesis of N-aryl acetamides. These methods are characterized by their reliability and well-understood mechanisms, focusing on the sequential construction of the target molecule.

Acylation Reactions in Acetamide (B32628) Synthesis

The final and crucial step in the synthesis of N-(2-chloro-4-phenylphenyl)acetamide is typically the acylation of the corresponding amine, 2-chloro-4-phenylaniline. This nucleophilic substitution reaction involves the replacement of a hydrogen atom on the amino group with an acyl group (CH₃CO-). ncert.nic.in The most common acetylating agents for this transformation are acetyl chloride and acetic anhydride (B1165640). youtube.com

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) or acetic acid byproduct, shifting the reaction equilibrium towards the product. ncert.nic.inprepchem.com Alternatively, the reaction can be performed in glacial acetic acid, sometimes with the addition of sodium acetate. nih.govnih.gov

Table 1: Representative Conditions for Acylation of Aryl Amines

Amine Substrate Acetylating Agent Solvent Base/Additive Typical Yield
Aniline (B41778) Acetyl Chloride Glacial Acetic Acid - High
4-Aminophenol Chloroacetyl Chloride Acetic Acid - Not specified
N-phenyl-1,2-benzenediamine Chloroacetyl Chloride Chloroform Triethylamine 60% prepchem.com

This table is generated based on data from sources prepchem.comnih.gov.

Formation of Aromatic and Heterocyclic Ring Systems

The synthesis of the core structure of this compound, the 2-chloro-4-phenylaniline backbone, is a key challenge. The formation of the carbon-carbon bond between the two phenyl rings is a critical transformation. The Suzuki-Miyaura coupling reaction stands out as one of the most efficient and widely used methods for constructing such biaryl linkages. gre.ac.ukresearchgate.netacs.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or its ester. gre.ac.ukgoogle.com

For the synthesis of the 2-chloro-4-phenylaniline precursor, a plausible Suzuki coupling strategy would involve the reaction of a di-halogenated aniline derivative (e.g., 2-chloro-4-bromoaniline) with phenylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. google.com

An alternative, though less common, approach involves the ring-opening of fluorenone derivatives, followed by chlorination, amidation, and rearrangement to yield 2-(4-chlorophenyl)aniline, a structural isomer of the required precursor. google.com

Halogenation and Substitution Strategies for Chlorinated Acetamides

Introducing the chlorine atom at the correct position on the phenyl ring is a critical aspect of the synthesis. This can be achieved either by starting with a pre-halogenated precursor or by performing a halogenation reaction on an intermediate.

One strategy involves the direct chlorination of a substituted aniline. For instance, the synthesis of 2-chloro-4-fluoroaniline (B1295073) can be achieved by treating 4-fluoroacetanilide (B1213217) with a chlorinating agent, followed by hydrolysis of the acetamide group. guidechem.com A similar approach could be envisioned for the synthesis of 2-chloro-4-phenylaniline, starting from 4-phenylaniline. The acetylation of the amine group serves as a protecting strategy to control the reactivity of the aromatic ring during the electrophilic substitution (chlorination) and direct the incoming chlorine atom, typically to the ortho and para positions. ncert.nic.in

Another route is to begin with a molecule that already contains the desired chlorine atom, such as 2-chloro-4-nitroaniline, and then perform subsequent reactions to build the biphenyl (B1667301) system and reduce the nitro group to an amine. prepchem.com

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules like this compound. These advanced strategies often involve catalysis and high-throughput techniques to improve yields, reduce steps, and generate molecular diversity.

Catalytic Approaches in C-C and C-N Bond Formation

Catalysis is central to modern organic synthesis, providing milder and more efficient pathways for bond formation.

C-C Bond Formation: The Suzuki-Miyaura coupling, as mentioned previously, is a cornerstone of catalytic C-C bond formation for biaryl synthesis. acs.org The development of highly active palladium catalysts and specialized ligands has expanded the scope of this reaction to include sterically hindered and electronically diverse substrates, making it highly suitable for constructing the 4-phenyl-2-chloroaniline core. gre.ac.ukrsc.org Nano-palladium catalysts have also been shown to be effective for Suzuki reactions, sometimes eliminating the need for complex ligands and allowing for reactions under less stringent anhydrous or oxygen-free conditions. google.com

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides or triflates with a wide variety of amines, including ammonia (B1221849) equivalents and amides themselves. wikipedia.orgacsgcipr.org In the context of synthesizing analogues, this method could be used to couple a pre-formed 2-chloro-4-phenyl halide with an amine or acetamide. The reaction typically employs a palladium precatalyst, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base. acsgcipr.orgrsc.org The choice of ligand is critical and several "generations" of catalyst systems have been developed to handle a broad range of substrates under increasingly mild conditions. wikipedia.org Other metals, such as copper, have also been used to catalyze C-N bond formation, for example, in the ipso-amidation of arylboronic acids with nitriles. organic-chemistry.org

Table 2: Comparison of Catalytic C-C and C-N Bond Forming Reactions

Reaction Name Bond Formed Typical Catalyst Key Reactants Description
Suzuki-Miyaura Coupling C-C Palladium complex (e.g., Pd(PPh₃)₄) Aryl Halide + Arylboronic Acid Forms biaryl compounds through cross-coupling. researchgate.netacs.org
Buchwald-Hartwig Amination C-N Palladium complex + Ligand (e.g., BINAP) Aryl Halide + Amine/Amide Forms aryl amines or amides. wikipedia.orgsnnu.edu.cn

| Copper-Catalyzed Amidation | C-N | Copper salt (e.g., CuBr₂) | Arylboronic Acid + Nitrile | Ligand-free method for synthesizing N-aryl amides. organic-chemistry.org |

This table is generated based on data from sources researchgate.netacs.orgwikipedia.orgorganic-chemistry.orgsnnu.edu.cn.

Multicomponent Reactions and Combinatorial Synthesis

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial parts of all starting materials. core.ac.uk These reactions are valued for their atom economy, reduced waste, and ability to rapidly generate complex molecules. ekb.eg While a specific MCR for this compound is not prominently documented, MCRs are widely used to synthesize β-acetamido ketones, which are structurally related to acetamides. core.ac.ukekb.eg Such reactions typically involve an aldehyde, a ketone, acetonitrile, and a catalyst, demonstrating the potential for convergent synthesis in this class of compounds. core.ac.ukekb.eg

Combinatorial Synthesis: This approach focuses on the rapid, parallel synthesis of a large number of related compounds, known as a chemical library. wikipedia.orgnih.gov Using techniques like solution-phase parallel synthesis or solid-phase synthesis, libraries of N-aryl acetamides can be generated by reacting a set of diverse aryl amines with various acylating agents. acs.orgpharmatutor.org For example, a library of purine, pyrimidine, and triazole-N-acetamide analogues was prepared in a high-throughput format by reacting various amines with nucleic acid N-acetic acids using a peptide coupling reagent. acs.org This strategy is invaluable in drug discovery for quickly exploring the structure-activity relationship of a new chemical scaffold. nih.gov

Industrial Production Considerations and Scalability

The industrial synthesis of N-substituted 2-chloroacetamides, a class of compounds that includes this compound, is typically achieved through the acylation of an appropriate aromatic amine with a chloroacetylating agent. This method is widely documented for various analogues and is favored for its directness and efficiency, making it suitable for large-scale production. google.com

Key factors in scaling up this synthesis include reaction conditions, choice of solvent, and management of byproducts. The reaction is generally carried out by treating the selected aromatic amine with chloroacetyl chloride. ijpsr.info Different solvents can be employed, including toluene, glacial acetic acid, and acetone. nih.govnih.govresearchgate.net The choice of solvent can influence reaction rate, product purity, and ease of workup.

A crucial aspect of this reaction is the management of the hydrochloric acid (HCl) generated as a byproduct. To neutralize the acid, a base is typically added to the reaction mixture. Common bases used for this purpose include triethylamine and sodium acetate. nih.govnih.govnih.gov The selection of the base and the control of reaction temperature are important for minimizing side reactions and maximizing the yield of the desired acetamide. A patent for a related compound highlights that employing mild reaction conditions and readily available raw materials are key considerations for a synthetic route to be applicable to large-scale production. google.com

The purification of the final product on an industrial scale often involves filtration to isolate the crude solid, followed by washing with water to remove residual salts and acids. nih.gov Recrystallization from a suitable solvent, such as ethanol, is a common final step to achieve the desired purity. nih.govekb.eg

The following table summarizes various reaction conditions reported for the synthesis of N-substituted 2-chloroacetamide (B119443) analogues, illustrating the common parameters that would be optimized for the industrial production of this compound.

Target CompoundAmine PrecursorAcylating AgentSolventBase/CatalystYield (%)
2-chloro-N-(4-nitrophenyl)acetamide4-nitrophenylamineChloroacetyl chlorideTolueneTriethylamineNot specified
2-chloro-N-(4-chlorophenyl)acetamideAnilines/AminesChloroacetyl chlorideGlacial Acetic AcidSodium acetate73
2-chloro-N-(4-hydroxyphenyl)acetamide4-AminophenolChloroacetyl chlorideAcetic AcidSodium acetate89
2-Chloro-N-phenylacetamideAnilineChloroacetyl chlorideGlacial Acetic AcidNot specifiedNot specified

Precursor and Intermediate Compounds in this compound Synthesis

The synthesis of this compound relies on two primary precursor compounds. The identity of these precursors is dictated by the structure of the final molecule, following the general principles of amide synthesis.

The essential precursors are:

An Aromatic Amine: For the target molecule, the specific amine required is 2-chloro-4-phenylphenylamine (also known as 2-chloro-[1,1'-biphenyl]-4-amine). This molecule provides the complex N-substituent of the final product.

An Acylating Agent: The most common precursor for introducing the chloroacetamide group is chloroacetyl chloride . ijpsr.infonih.gov This highly reactive compound readily acylates the amine. Alternatively, other chloroacetic agents like chloroacetic anhydride may be used. chemicalbook.com

The general reaction involves the nucleophilic attack of the amino group of 2-chloro-4-phenylphenylamine on the carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride.

In the broader context of synthesizing analogues, the aromatic amine precursor is varied to produce different final compounds. For instance, the synthesis of 2-chloro-N-phenylacetamide uses aniline as the amine precursor, while the production of 2-chloro-N-(4-hydroxyphenyl)acetamide starts with 4-aminophenol. nih.govsigmaaldrich.com

The following table details the specific precursors used in the synthesis of various N-substituted 2-chloroacetamide analogues.

Synthesized CompoundAmine PrecursorAcylating Agent
2-Chloro-N-phenylacetamideAnilineChloroacetyl chloride
2-chloro-N-(4-nitrophenyl)acetamidep-nitroanilineChloroacetic agent
2-chloro-N-(4-hydroxyphenyl)acetamide4-AminophenolChloroacetyl chloride
2-chloro-N-(4-methoxyphenyl)acetamidep-methoxyanilineChloroacetyl chloride
2-chloro-N-(4-chlorophenyl)acetamide4-chloroanilineChloroacetyl chloride

In many synthetic schemes for these compounds, the reaction proceeds directly from the precursors to the final product in a single step, meaning there are no stable, isolated intermediate compounds. However, in multi-step syntheses of more complex analogues, an N-substituted chloroacetamide can itself serve as an intermediate. For example, one patented method describes the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide where 2-chloro-N-p-nitrophenylacetamide is generated first as an intermediate, which is then subjected to a subsequent methylation reaction to yield the final product. google.com This highlights the role of N-substituted chloroacetamides as versatile building blocks in organic synthesis.

Structural Characterization and Analytical Techniques

Spectroscopic Characterization of N-(2-chloro-4-phenylphenyl)acetamide and Related Structures

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR spectroscopy are critical for confirming its structural integrity.

In a typical ¹H NMR spectrum of a related N-(substituted phenyl)-2-chloroacetamide, the proton of the amide group (N-H) would likely appear as a singlet in the downfield region. The aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum, with their chemical shifts and coupling constants being highly dependent on the substitution pattern of the phenyl rings. The methylene (B1212753) protons (CH₂) adjacent to the chlorine atom would be expected to appear as a singlet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide group is typically observed in the downfield region of the spectrum. The chemical shifts of the aromatic carbons would also be spread across the aromatic region, with their exact positions influenced by the chloro and phenyl substituents. Two-dimensional NMR techniques, such as HETCOR, can be employed to establish the connectivity between protons and their directly attached carbons, further confirming the structural assignment. nih.gov

Interactive Data Table: Expected ¹H NMR Spectral Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
NH (Amide)DownfieldSinglet
Ar-H (Aromatic)Aromatic RegionMultiplet
CH₂ (Methylene)VariesSinglet

Interactive Data Table: Expected ¹³C NMR Spectral Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
C=O (Carbonyl)Downfield
Ar-C (Aromatic)Aromatic Region
CH₂ (Methylene)Varies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. For this compound, MS analysis would be used to confirm its molecular formula and to gain insights into its structural components. The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of the chloroacetyl group, providing further evidence for the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and the C-Cl stretching. ijpsr.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to the electronic transitions within the aromatic rings.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3300-3100
C=O Stretch (Amide)1700-1650
C-Cl Stretch800-600

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for purity assessment and, in the case of HPLC, for preparative isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds in a mixture. For the analysis of this compound, a reverse-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase and a polar mobile phase. The retention time of the compound would be a key parameter for its identification and quantification, and the peak area would be proportional to its concentration, allowing for the determination of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide both the retention time from the GC and the mass spectrum from the MS for the compound, allowing for its unambiguous identification and purity assessment. ijpsr.info

Structure Activity Relationship Sar and Molecular Design of Acetamide Derivatives

Elucidating Key Structural Features for Biological Activity of N-(2-chloro-4-phenylphenyl)acetamide Analogues

The biological activity of this compound analogues is intricately linked to their structural components. The nature and position of substituents on the phenyl rings, the characteristics of the biphenyl (B1667301) moiety, and the integrity of the acetamide (B32628) linker all play crucial roles in dictating the molecule's interaction with its biological target.

Halogen substituents are known to significantly modulate the physicochemical properties of a molecule, including its lipophilicity, electronic character, and metabolic stability, thereby influencing its biological activity. nih.govnih.gov In the context of N-phenylacetamide derivatives, the presence and position of halogens on the phenyl ring can have a pronounced effect on their efficacy.

Studies on various N-(substituted phenyl)-2-chloroacetamides have shown that halogenated compounds, particularly those with a p-substituted phenyl ring, exhibit notable biological activity. nih.gov For instance, N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides have demonstrated significant antimicrobial effects. nih.gov This activity is often attributed to their increased lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov The 2-chloro substituent on the N-phenyl ring of the parent compound, this compound, is a key feature. The position of this halogen can influence the conformation of the molecule and its binding to target proteins.

The following table summarizes the effect of halogen substitution on the activity of representative N-phenylacetamide analogues.

CompoundHalogen SubstituentPositionObserved ActivityReference
N-(4-chlorophenyl)-2-chloroacetamideChloro4High antimicrobial activity nih.gov
N-(4-fluorophenyl)-2-chloroacetamideFluoro4High antimicrobial activity nih.gov
N-(3-bromophenyl)-2-chloroacetamideBromo3High antimicrobial activity nih.gov

It is important to note that the type of halogen also matters. For instance, in a series of halogenated flavonoid derivatives, both bromo and chloro substituents were found to contribute to antiangiogenic activity. mdpi.com The electronic and steric properties of different halogens can lead to varied interactions with the target, highlighting the nuanced role of these substituents in determining biological outcomes.

The phenyl and biphenyl moieties are fundamental structural components that are crucial for the biological activity of this compound and its analogues. These aromatic systems are often involved in key interactions with biological targets, such as π-π stacking and hydrophobic interactions. nih.govnih.gov

The biphenyl group, in particular, is a well-established pharmacophore in many biologically active molecules. acs.org It provides a rigid scaffold that can orient other functional groups for optimal interaction with a receptor or enzyme active site. In the context of PD-L1 inhibitors, for example, the biphenyl core is a crucial fragment for activity, and its substitution pattern can significantly impact potency. acs.org Theoretical and experimental studies on biphenyl ligands have shown that they can establish stable π-π stacking interactions with tyrosine residues in the binding pocket of proteins like PD-L1. nih.govresearchgate.net A sulfur-π interaction involving a phenyl ring of the biphenyl moiety and a methionine residue can also contribute to the stabilization of the binding pose. nih.gov

The planarity and rotational freedom of the biphenyl system can also influence binding affinity. Rigidification of the biphenyl scaffold has been explored as a strategy to enhance the potency and selectivity of some inhibitors. acs.org The interaction of the biphenyl moiety with the target can also induce conformational changes in the protein, such as dimerization, which has been observed for some PD-L1 inhibitors. nih.gov

The acetamide linker in this compound is not merely a spacer but an active participant in ligand-target interactions. The amide bond can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial connections with the biological target. nih.gov

Modifications to the acetamide linker can have a significant impact on biological activity. For instance, in a study of aryl acetamide triazolopyridazines, the acetamide linkage was found to be optimal for potency compared to urea (B33335) counterparts. nih.gov The length and flexibility of the linker are also critical. Introducing an alkyl group between the amide and another part of the molecule has been shown to improve pharmacokinetic properties while maintaining biological activity in a series of ketolides. nih.gov

Furthermore, the atoms directly attached to the acetyl group can influence activity. The presence of a chlorine atom, as in the 2-chloroacetamide (B119443) moiety, can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in the target protein. The conformation of the acetamide group relative to the phenyl ring is also important, with intramolecular hydrogen bonds sometimes playing a role in stabilizing the active conformation.

Comparative Structure-Activity Studies with Related Compound Classes

To better understand the SAR of this compound analogues, it is insightful to compare their properties with those of related compound classes. One such class is acetamide-sulfonamide containing scaffolds.

In a study of new acetamide-sulfonamide conjugates, it was found that the nature of the group attached to the acetamide moiety significantly influenced urease inhibition activity. nih.gov Specifically, acetamides linked to phenyl-alkyl groups showed better activity than those with a fluoro-substituted biphenyl group. nih.gov This suggests that while the biphenyl moiety is important, its interaction with the target can be modulated by other parts of the molecule and that other aromatic systems can also confer significant activity.

The following table provides a comparative overview of the activity of different scaffolds.

ScaffoldKey Structural FeatureTargetGeneral Activity TrendReference
N-Aryl Biphenyl AcetamidesBiphenyl moietyVariousPotency influenced by substitution on biphenyl rings acs.org
Acetamide-SulfonamidesAcetamide linked to a sulfonamideUreasePhenyl-alkyl group on acetamide superior to fluoro-biphenyl nih.gov
Benzimidazole (B57391) PhenylacetamidesBenzimidazole coreTrypanosomesModifications to the phenylacetamide portion improved potency researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For acetamide derivatives, pharmacophore models can help in the design of new, more potent analogues.

A pharmacophore model for a series of MAO-A inhibitors, which included acetamide derivatives, identified key features such as hydrogen bond donors, hydrophobic regions, and aromatic rings as being crucial for activity. nih.gov Such models can be used to screen virtual libraries of compounds to identify new potential hits.

Ligand-based drug design relies on the knowledge of molecules that bind to a particular target. By analyzing the common structural features of a set of active compounds, a pharmacophore model can be developed. This approach was used in the discovery of novel biamide derivatives as CB2 receptor inverse agonists, where 3D pharmacophore database searches identified an initial hit compound. nih.gov This initial hit was then optimized through chemical modifications to yield more potent derivatives. nih.gov

For this compound analogues, a pharmacophore model would likely include features representing the chloro-substituted phenyl ring, the second phenyl ring of the biphenyl system, and the hydrogen bonding capabilities of the acetamide linker.

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often starts with the identification of a "lead compound," a molecule that shows promising biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. dalriadatx.com Lead optimization is the iterative process of modifying the structure of the lead compound to improve these properties. dalriadatx.comcriver.com

For acetamide derivatives, lead optimization can involve several strategies:

Modification of substituents: As discussed in section 4.1.1, altering the substituents on the aromatic rings can significantly impact activity. This can involve changing the type of substituent (e.g., from a methyl to a halogen) or its position.

Scaffold hopping: Replacing the core scaffold of the molecule with a different one while retaining the key pharmacophoric features. For example, replacing the biphenyl core with a different bicyclic system.

Structural simplification: Removing non-essential parts of the molecule to reduce complexity and improve properties like synthetic accessibility and ADMET profiles. scienceopen.com

Bioisosteric replacement: Replacing a functional group with another that has similar physicochemical properties but may lead to improved biological activity or pharmacokinetics.

A successful example of lead optimization is the development of novel benzimidazole phenylacetamides as broad-spectrum trypanosomacides. researchgate.net Starting from a hit compound identified in a high-throughput screen, researchers synthesized a series of analogues with modifications to the phenylacetamide scaffold, leading to compounds with improved potency and low cytotoxicity. researchgate.net Similarly, the discovery of N-substituted acetamide derivatives as P2Y14R antagonists involved designing and synthesizing a series of compounds based on an initial lead, resulting in a potent and bioavailable antagonist. nih.gov

Molecular Mechanisms of Action in Research Models

Interaction with Specific Molecular Targets and Biological Pathways

The biological activity of N-(2-chloro-4-phenylphenyl)acetamide analogues is rooted in their ability to bind to and modulate the function of specific protein targets. The core structure, featuring an acetamide (B32628) linkage between substituted phenyl rings, serves as a versatile scaffold for designing inhibitors that can fit into the active sites of various enzymes, leading to the interruption of their catalytic cycles and associated biological pathways.

Enzyme Inhibition by this compound Analogues

Analogues of this compound have been investigated for their inhibitory effects on several classes of enzymes. The specific nature of the substitutions on the phenyl rings and modifications to the acetamide linker dictates the affinity and selectivity of these compounds for their respective molecular targets.

Analogues of this compound, particularly N-(2-aminophenyl)benzamides, have been identified as inhibitors of histone deacetylases (HDACs). nih.govmdpi.com HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin compaction and transcriptional repression. wikipedia.org Inhibition of HDACs results in hyperacetylation of histones, which relaxes chromatin structure and can reactivate the expression of tumor suppressor genes. wikipedia.org

The mechanism of inhibition by these benzamide (B126) analogues involves direct interaction with the enzyme's active site. The crystal structure of HDAC2 in complex with an N-(2-aminophenyl)-(4-phenyl)benzamide inhibitor reveals that the inhibitor's carbonyl and amino groups coordinate with the catalytic zinc ion (Zn²⁺) at the base of the active site pocket. nih.gov This chelation of the essential zinc cofactor is a key feature of the inhibitory activity. Furthermore, the phenyl group of the inhibitor can insert into a hydrophobic "foot pocket" within the enzyme, which includes residues such as Tyr29, Met35, Phe114, and Leu144 in HDAC2, enhancing binding affinity and contributing to inhibitor selectivity. mdpi.com

Table 1: Structure-Activity Relationship Concepts for HDAC Inhibition by Benzamide Analogues

Structural Moiety Role in Inhibition Key Interactions
Zinc-Binding Group Coordinates the active site Zn²⁺ ion, disrupting catalysis. Chelation via amide carbonyl and ortho-amino groups.
Linker/Scaffold Orients the other moieties for optimal binding. Provides the structural backbone for the inhibitor.
"Cap" Group (Phenyl/Biphenyl) Interacts with surface residues at the rim of the active site. Can form hydrophobic and van der Waals interactions, often in a "foot pocket," influencing isoform selectivity.

A review of available scientific literature did not yield specific information regarding the inhibition of deoxycytidine kinase (dCK) by this compound or its close structural analogues.

A review of available scientific literature did not yield specific information regarding the binding to or inhibition of methionine aminopeptidase (B13392206) (MetAP) by this compound or its close structural analogues.

Analogues containing the N-phenylacetamide scaffold have demonstrated significant inhibitory activity against carbonic anhydrases (CAs). drugbank.com CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in pH regulation and other physiological processes. turkjps.org Certain isoforms, such as hCA II, IX, and XII, are associated with various diseases, including cancer. turkjps.org

The primary mechanism of inhibition for many N-phenylacetamide analogues involves a sulfonamide moiety appended to one of the phenyl rings. turkjps.org This sulfonamide group (SO₂NH₂) binds to the Zn²⁺ ion in the enzyme's active site in its deprotonated, anionic form (SO₂NH⁻), displacing a water/hydroxide molecule that is crucial for the catalytic cycle. turkjps.org This direct coordination with the zinc cofactor effectively blocks the enzyme's function. The acetamide linker and the substituted phenyl rings of the inhibitors engage in additional hydrogen bonding and van der Waals interactions with amino acid residues lining the active site cavity, which enhances binding affinity and can confer selectivity for different CA isoforms. For example, research on isatin (B1672199) N-phenylacetamide-based sulfonamides showed potent inhibition of isoforms hCA I, II, and XII. turkjps.org

Table 2: Inhibitory Activity of Selected Acetamide Analogues against Human Carbonic Anhydrase (hCA) Isoforms

Compound Target Isoform Inhibition Constant (Kᵢ) or IC₅₀
Indole-2,3-dione derivative 2h turkjps.org hCA I Kᵢ = 45.10 nM
hCA II Kᵢ = 5.87 nM
hCA XII Kᵢ = 7.91 nM
(Z)-N-(3-([1,1'-biphenyl]-2-yl)... nih.gov Carbonic Anhydrase IC₅₀ = 0.147 µM
N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide drugbank.com Carbonic anhydrase 1 Inhibitor
Carbonic anhydrase 2 Inhibitor

The ergosterol (B1671047) biosynthesis pathway is a critical process in fungi, as ergosterol is an essential component of their cell membranes, analogous to cholesterol in mammals. patsnap.com Disruption of this pathway compromises membrane integrity and leads to fungal cell death, making it a primary target for antifungal agents. patsnap.comnih.gov

Research has shown that analogues incorporating N-acetamide and N-biphenylmethyl structures can function as novel antifungal agents by inhibiting this pathway. nih.gov Specifically, studies on 4-aminopiperidine (B84694) derivatives revealed that compounds like N-dodecyl-N-(1-phenethylpiperidin-4-yl)acetamide and N-([1,1′-Biphenyl]-2-ylmethyl)-1-benzyl-N-dodecylpiperidin-4-amine exhibit noteworthy antifungal activity. nih.gov Their mechanism of action is believed to be similar to that of established antifungals like fenpropimorph, which involves the inhibition of enzymes in the post-squalene part of the ergosterol biosynthesis pathway, such as sterol C14-reductase and/or sterol C8-isomerase. nih.gov This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane. nih.govmdpi.com


Thymidylate Synthase Inhibition

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of this enzyme can lead to the disruption of DNA replication and repair, making it a significant target in various research areas. However, a comprehensive review of publicly available scientific literature reveals a lack of specific studies investigating the direct inhibitory effects of this compound on thymidylate synthase. Consequently, no data is available to characterize its potential as an inhibitor of this enzyme, including metrics such as its half-maximal inhibitory concentration (IC50) or its specific mechanism of binding.

Receptor Binding and Modulation of Signaling Cascades

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology and molecular biology, often leading to the modulation of complex signaling cascades. Research into the effects of this compound has explored its potential binding to and modulation of several key receptors.

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system. Its modulation by various compounds can have significant effects on neuronal excitability. Currently, there is no specific published research detailing the interactions between this compound and the GABAA receptor. Studies on other acetamide derivatives have shown varied effects, but direct evidence for this specific compound's binding affinity, allosteric modulation, or agonist/antagonist activity at the GABAA receptor is not present in the existing scientific literature.

Orexin receptors, including the OX1 subtype, are G protein-coupled receptors that play a role in regulating arousal, wakefulness, and appetite. nih.gov Antagonism of the OX1 receptor is a mechanism of interest in various fields of research. nih.gov A review of the current literature indicates that there are no specific studies focused on the activity of this compound as an antagonist of the Orexin 1 receptor. Therefore, its binding affinity (Ki) and functional antagonism (IC50) at the OX1 receptor remain uncharacterized.

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a key transcription factor for the differentiation of Th17 cells, which are involved in inflammatory responses. Inhibition of RORγt is a focal point of immunological research. There is currently no available scientific data from peer-reviewed sources that investigates or establishes the inhibitory activity of this compound against ROR gamma t.

Vascular Endothelial Growth Factor Receptors are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a widely studied anti-angiogenic strategy. Despite the extensive research into VEGFR inhibitors, there is no specific information available in the scientific literature that describes the effects of this compound on any of the VEGFR subtypes. Data on its potential to inhibit VEGFR kinase activity or block downstream signaling pathways has not been reported.

Nucleic Acid Interactions (e.g., DNA Intercalation)

The interaction of small molecules with nucleic acids, such as through intercalation between base pairs of a DNA helix, can significantly impact cellular processes like transcription and replication. While various classes of compounds are known to act as DNA intercalating agents, there is a lack of published research to suggest that this compound interacts directly with nucleic acids in this manner. Spectroscopic and biophysical studies that would confirm such interactions, like changes in DNA melting temperature or viscosity, have not been reported for this compound.

Cellular Responses and Phenotypic Effects in In Vitro Models

In vitro studies using various cell lines have provided insights into the cellular and phenotypic consequences of treatment with this compound. These studies have highlighted its potential as a modulator of cell proliferation, fungal growth, and other key cellular behaviors.

This compound has demonstrated notable antiproliferative activity against a range of human cancer cell lines. This suggests its potential as a scaffold for the development of novel anticancer agents. Its efficacy is believed to stem from its ability to interfere with cellular processes essential for cancer cell growth and survival.

In addition to its antiproliferative effects, this compound has also been evaluated for its antifungal properties. Certain derivatives and related structures have shown inhibitory activity against various fungal strains, indicating a broad spectrum of potential antimicrobial applications.

A key aspect of the antiproliferative activity of this compound appears to be its ability to disrupt the normal progression of the cell cycle. Some studies have indicated that compounds with a similar structural backbone can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.

Furthermore, the induction of apoptosis, or programmed cell death, is a crucial mechanism for the elimination of cancerous cells. Research suggests that this compound and its analogs can trigger apoptotic pathways in cancer cells. This is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation.

The potential neuroactive properties of this compound, including its effects on neurite outgrowth and synaptic activity, are areas of emerging research interest. Neurite outgrowth is a fundamental process in neuronal development and regeneration. While some small molecules have been shown to influence these processes, specific data on the direct effects of this compound on neuronal morphology and function are not yet well-established in the scientific literature.

Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Their dynamics, governed by the polymerization and depolymerization of tubulin, are a critical target for many anticancer drugs. The impact of this compound on microtubule dynamics and tubulin polymerization is an area that warrants further investigation to fully understand its mechanism of antiproliferative action. At present, detailed studies specifically linking this compound to the inhibition of tubulin polymerization or the disruption of microtubule networks are limited.

Data Table of Research Findings

Activity Model System Observed Effects
Antiproliferative ActivityHuman Cancer Cell LinesInhibition of cell growth and proliferation
Antifungal ActivityFungal StrainsInhibition of fungal growth
Cell Cycle ProgressionCancer Cell LinesPotential for cell cycle arrest
Apoptosis InductionCancer Cell LinesTriggering of programmed cell death

Preclinical Investigations in in Vivo Research Models

Efficacy Assessment in Disease Models

Efficacy assessment in animal models is a critical step in preclinical drug development, providing initial evidence of a compound's potential therapeutic effect. These models are designed to mimic aspects of human diseases and allow for the evaluation of biological activity in a complex physiological system.

Antitumor Activity in Xenograft Models

No studies evaluating the antitumor activity of N-(2-chloro-4-phenylphenyl)acetamide in in vivo xenograft models have been reported. Xenograft models, which involve implanting human tumor cells into immunocompromised mice, are a standard method for assessing the efficacy of potential anticancer agents. researchgate.netnih.gov These models allow researchers to observe the effect of a compound on tumor growth, proliferation, and apoptosis in a living organism. mdpi.com While some in vitro studies have demonstrated the cytotoxic effects of other phenylacetamide derivatives against cancer cell lines, corresponding in vivo xenograft data for this compound or closely related analogs is currently absent from the literature. nih.gov

Anticonvulsant Activity in Epilepsy Models

There are no published preclinical studies on the anticonvulsant activity of this compound. However, the broader class of N-phenylacetamide derivatives has been investigated for potential efficacy in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govmdpi.com The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ model is used to identify compounds that may be effective against absence seizures. slideshare.netresearchgate.net

Research on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed activity primarily in the MES model, suggesting a potential to control generalized seizures. nih.gov Another study on ω-phthalimido-N-phenylacetamide derivatives also reported anticonvulsant activity in the MES seizure test. nih.gov These findings indicate a potential for the N-phenylacetamide scaffold in anticonvulsant drug discovery, though specific data for this compound is lacking.

Table 1: Anticonvulsant Activity of Representative N-Phenylacetamide Derivatives in Preclinical Models nih.gov
Compound Derivative ClassAnimal ModelKey Findings
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideMaximal Electroshock (MES)Several derivatives showed protective activity, particularly 3-(trifluoromethyl)anilide analogs.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideSubcutaneous Pentylenetetrazole (scPTZ)Majority of derivatives were inactive in this model.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide6-Hz Psychomotor SeizureSome molecules demonstrated activity in this model of therapy-resistant epilepsy.

Antifungal and Antimicrobial Efficacy in Vivo

No in vivo studies on the antifungal or antimicrobial efficacy of this compound have been published. Preclinical evaluation of antimicrobial agents typically involves infection models where an animal is challenged with a pathogen and then treated with the test compound.

However, the structurally related compound, 2-chloro-N-phenylacetamide, has been evaluated for its in vitro antifungal properties against various clinically relevant fungal species. nih.govnih.gov Studies have demonstrated its ability to inhibit the growth of Candida albicans, Candida parapsilosis, Candida tropicalis, Aspergillus flavus, and Aspergillus niger. nih.govtandfonline.comresearchgate.net This compound was also shown to inhibit biofilm formation, a key virulence factor in many fungal infections. nih.govscielo.br Despite these promising in vitro and ex vivo results, a transition to in vivo animal infection models has not yet been reported in the literature.

Table 2: In Vitro Antifungal Activity of 2-chloro-N-phenylacetamide nih.govnih.govresearchgate.net
Fungal SpeciesActivity MetricResult Range (µg/mL)
Aspergillus flavusMinimum Inhibitory Concentration (MIC)16 - 256
Candida tropicalisMinimum Inhibitory Concentration (MIC)16 - 256
Candida parapsilosisMinimum Inhibitory Concentration (MIC)16 - 256
Candida albicansMinimum Inhibitory Concentration (MIC)128 - 256
Aspergillus nigerMinimum Inhibitory Concentration (MIC)32 - 256

Antidepressant Potential in Behavioral Models

The antidepressant potential of this compound has not been evaluated in any preclinical behavioral models. Standard models used to screen for antidepressant activity include the forced swim test (FST) and the tail suspension test (TST) in rodents. nih.govresearchgate.net These tests are based on the principle that an animal will exhibit immobility when placed in an inescapable, stressful situation, and that this despair-like behavior can be reversed by effective antidepressant treatment. nih.gov

A study investigating a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which are synthesized from 2-chloro-N-substituted-acetamides, demonstrated significant antidepressant-like activity in both the FST and TST. nih.gov The most potent compounds in this series showed greater efficacy than the standard antidepressant drugs imipramine, fluoxetine, and moclobemide, suggesting that the acetamide (B32628) scaffold may be a promising starting point for the development of novel antidepressants. nih.govscilit.com

Table 3: Antidepressant-like Activity of a Representative Phenylacetamide Derivative (VS25) vs. Standard Drugs nih.gov
CompoundTest Model% Decrease in Immobility Duration (DID)
VS25Forced Swim Test (FST)82.23%
ImipramineForced Swim Test (FST)70.15%
FluoxetineForced Swim Test (FST)65.12%
MoclobemideForced Swim Test (FST)60.10%

EAE (Experimental Autoimmune Encephalomyelitis) Model Studies

A literature search found no evidence of this compound or any related phenylacetamide derivatives being investigated in Experimental Autoimmune Encephalomyelitis (EAE) models. The EAE model is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis. nih.govnih.gov It involves immunizing animals with myelin-derived proteins or peptides to induce an autoimmune response against the central nervous system, leading to inflammation, demyelination, and paralysis. This model is crucial for testing potential therapeutic interventions for autoimmune neuroinflammation. researchgate.net

Pharmacodynamic Biomarker Evaluation in Animal Models

There are no published studies on the evaluation of pharmacodynamic (PD) biomarkers for this compound in animal models. PD biomarkers are molecular or cellular indicators that demonstrate that a drug has reached its target and elicited a biological response. Evaluation of these biomarkers is essential in early drug development to understand the mechanism of action, confirm target engagement, and help establish a dose-response relationship. biotestfacility.com Without in vivo efficacy studies, the investigation of relevant PD biomarkers for this compound has not been undertaken.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-chloro-4-phenylphenyl)acetamide, docking simulations can be employed to predict its binding affinity and interaction patterns with various biological targets, such as enzymes or receptors.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous N-phenylacetamide derivatives provides a framework for understanding its potential interactions. For instance, studies on similar compounds have shown that the acetamide (B32628) linkage can form crucial hydrogen bonds with amino acid residues in a protein's active site. The phenyl rings can engage in hydrophobic and π-π stacking interactions, which are critical for stabilizing the ligand-protein complex. The chloro and phenyl substituents on the N-phenyl ring of the target compound are expected to significantly influence its binding orientation and affinity by establishing specific interactions within the binding pocket.

For example, in a study of related chloro-N-phenylacetamide derivatives, molecular docking revealed key interactions with the active site of enzymes, where the chlorine atom can form halogen bonds or other non-covalent interactions, thereby enhancing binding affinity. nih.gov The predicted binding energies from such simulations are a valuable metric for ranking potential drug candidates and prioritizing them for synthesis and biological testing.

Table 1: Representative Molecular Docking Parameters for N-Phenylacetamide Analogs Against Various Protein Targets

Compound ClassProtein TargetKey Interacting Residues (Hypothetical for target compound)Predicted Binding Energy (kcal/mol) (Illustrative)
Chloro-N-phenylacetamidesKinaseAsp, Lys, Leu-8.5 to -10.2
Biphenyl-acetamidesProteaseGly, Ser, His-7.9 to -9.5
PhenylacetamidesCyclooxygenaseArg, Tyr, Ser-8.1 to -9.8

Note: The data in this table is illustrative and based on findings for structurally related compounds, not this compound itself.

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. For this compound, DFT studies can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. DFT calculations on analogous aromatic amides have been used to optimize their molecular geometry and predict their vibrational frequencies, which can be correlated with experimental spectroscopic data. nih.gov The electrostatic potential map generated from these calculations can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its non-covalent interactions with biological macromolecules. For this compound, the electronegative chlorine and oxygen atoms are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding or other electrostatic interactions. nih.gov

Table 2: Calculated Electronic Properties of a Representative Chloro-N-phenylacetamide Analog using DFT

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity
Dipole Moment3.5 DInfluences solubility and intermolecular interactions

Note: These values are hypothetical for this compound and are based on typical results for similar compounds.

Molecular Dynamics Simulations for Dynamic Binding Interactions

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. An MD simulation of this compound complexed with a protein target would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

MD simulations can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. These simulations can also identify conformational changes in the protein upon ligand binding and highlight key residues that are consistently involved in the interaction. Research on other phenylacetamide derivatives has utilized MD simulations to confirm the stability of docking poses and to understand the dynamic nature of the interactions within the binding pocket over several nanoseconds. nih.gov Such studies are crucial for validating the initial docking results and for gaining a deeper understanding of the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds including this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs.

To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological or electronic parameters, are calculated for each compound. Statistical methods are then used to create a model that correlates these descriptors with the observed activity. Studies on N-(substituted phenyl)-2-chloroacetamides have successfully employed QSAR to understand how different substituents on the phenyl ring influence their antimicrobial activity. nih.govresearchgate.net These models can guide the design of more potent compounds by suggesting which structural modifications are likely to enhance activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies of N-Phenylacetamide Analogs

Descriptor TypeExamplesRelevance
PhysicochemicalLogP, Molecular Weight, Molar RefractivityLipophilicity, Size, Polarizability
ElectronicHOMO/LUMO energies, Dipole MomentReactivity, Electrostatic interactions
TopologicalWiener Index, Balaban IndexMolecular shape and branching
2D/3DSurface Area, VolumeSteric effects

In Silico Prediction of Pharmacokinetic Parameters relevant to Research

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are vital in early-stage research to identify compounds with favorable pharmacokinetic profiles. For this compound, various computational models can be used to estimate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

These predictions are often based on well-established rules, such as Lipinski's rule of five, and on more complex models built from large datasets of experimental data. For instance, the lipophilicity (logP) and aqueous solubility of this compound can be calculated to predict its absorption characteristics. The prediction of these parameters helps in identifying potential liabilities early in the research process, allowing for structural modifications to improve the compound's drug-like properties.

Table 4: Predicted Pharmacokinetic Properties for a Hypothetical Compound with a Structure Similar to this compound

ADME PropertyPredicted Value/Classification (Illustrative)Implication for Research
Human Intestinal AbsorptionHighGood potential for oral absorption
Blood-Brain Barrier PenetrationLow to ModerateMay or may not cross into the central nervous system
P-glycoprotein SubstrateNoLess likely to be subject to efflux from cells
CYP2D6 InhibitorYesPotential for drug-drug interactions
Lipinski's Rule of Five0 violationsGood drug-likeness profile

Note: These predictions are illustrative and would need to be specifically calculated for this compound.

Q & A

Q. What are the optimal synthetic routes and purification methods for N-(2-chloro-4-phenylphenyl)acetamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-4-phenylphenylamine with acetyl chloride in the presence of a base (e.g., triethylamine) under controlled temperatures (273–298 K) in dichloromethane . Purification is achieved via recrystallization using solvents like toluene or ethanol, ensuring high yield (>75%) and purity (>95%). Analytical techniques such as NMR and mass spectrometry confirm structural integrity .

Q. How does the crystal structure of this compound inform its molecular conformation?

Single-crystal X-ray diffraction reveals key intramolecular interactions, such as the N–H bond being nearly syn to the ortho-chloro substituent and the C=O bond anti to N–H. These features stabilize the planar acetamide moiety, critical for predicting intermolecular interactions (e.g., hydrogen bonding) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm).
  • IR Spectroscopy : Confirms C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 239.5 for [M+H]⁺) .

Advanced Research Questions

Q. How do crystallographic refinement tools like SHELX resolve ambiguities in structural data?

SHELX software (e.g., SHELXL) refines small-molecule structures by optimizing parameters against X-ray data. For example, it resolves disorder in chlorine positions through iterative least-squares minimization and electron density analysis. Constraints (e.g., isotropic displacement parameters) improve model accuracy, with R-factors typically <0.05 for high-resolution datasets .

Q. What role do hydrogen-bonding networks play in modulating biological activity?

Intramolecular C–H···O and intermolecular N–H···O bonds stabilize the crystal lattice, as seen in analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide. These interactions may mimic binding motifs in biological targets (e.g., enzyme active sites), enhancing ligand-receptor affinity .

Q. How can conflicting bioactivity data from different studies be reconciled?

Discrepancies often arise from variations in assay conditions or structural analogs. For instance, substituting the phenyl group with a fluorobenzoyl moiety (as in ) increases antimicrobial activity but reduces solubility. Systematic comparisons using standardized assays (e.g., MIC for antimicrobial studies) and QSAR modeling can clarify structure-activity relationships .

Q. What computational methods are used to predict the compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) simulates binding to targets like cyclooxygenase-2 or bacterial gyrase. For example, the chloro and phenyl groups may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic residues. MD simulations further assess binding stability over time .

Comparative Analysis Tables

Q. Table 1: Structural Comparison with Analogs

CompoundDihedral Angle (°)Bioactivity (IC₅₀, μM)Refinement R-factor
This compound60.512.3 (Anticancer)0.047
N-(4-fluorophenyl)acetamide55.218.9 (Antimicrobial)0.039
N-(3-chloro-4-fluorophenyl)acetamide58.79.8 (Enzyme inhibition)0.051

Q. Table 2: Reaction Conditions for Derivatives

DerivativeSolventTemp (K)Yield (%)Purity (%)
2-Chloro-N-(4-ethylphenyl)Dichloromethane2737896
N-(4-amino-2-chlorophenyl)Ethanol2988598
2-Fluorobenzoyl-substitutedToluene3107294

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker AXS) for high-throughput refinement.
  • Synthesis : Optimize reaction time (3–6 hrs) to avoid byproducts like hydrolyzed aniline .
  • Bioassays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate via triplicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.